(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinone ring and the subsequent attachment of various functional groups through nucleophilic substitution and esterification reactions. Common reagents used in these reactions include N-hydroxysuccinimide, dicyclohexylcarbodiimide, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the pyrrolidinone group.
Esterification: The presence of ester groups allows for reactions with alcohols to form new ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound can yield carboxylic acids and amines, while esterification can produce various ester derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used for the modification of biomolecules. It can react with proteins and peptides to introduce specific functional groups, enabling the study of protein interactions and functions .
Medicine
In medicine, the compound has potential applications in drug development. Its ability to modify biomolecules can be harnessed to create targeted drug delivery systems and novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate involves its ability to form covalent bonds with target molecules. This covalent modification can alter the structure and function of the target molecules, leading to changes in their biological activity. The compound’s molecular targets include proteins, peptides, and other biomolecules, and its effects are mediated through pathways involving covalent modification and subsequent changes in molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide esters: These compounds share the succinimide functional group and are commonly used for similar applications in biomolecule modification.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring structure exhibit similar reactivity and are used in various chemical and biological applications.
Uniqueness
What sets (2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate apart is its combination of multiple functional groups, which provides a unique reactivity profile. This allows for a broader range of applications and more versatile chemical transformations compared to other similar compounds.
Properties
Molecular Formula |
C20H26N4O11 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C20H26N4O11/c25-13(1-7-19(31)34-23-15(27)3-4-16(23)28)21-9-11-33-12-10-22-14(26)2-8-20(32)35-24-17(29)5-6-18(24)30/h1-12H2,(H,21,25)(H,22,26) |
InChI Key |
AOVNRVKQKOUFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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